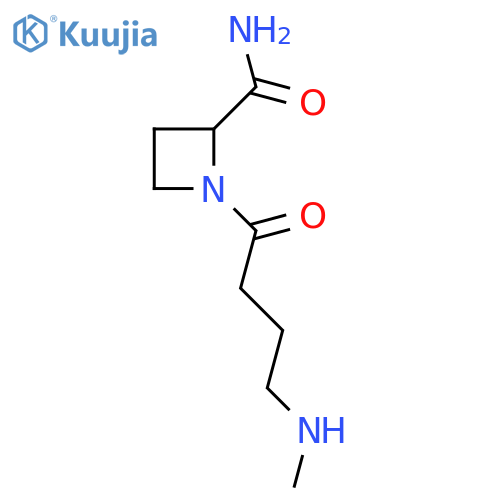

Cas no 2171669-60-4 (1-4-(methylamino)butanoylazetidine-2-carboxamide)

1-4-(methylamino)butanoylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-4-(methylamino)butanoylazetidine-2-carboxamide

- 2171669-60-4

- EN300-1281426

- 1-[4-(methylamino)butanoyl]azetidine-2-carboxamide

-

- インチ: 1S/C9H17N3O2/c1-11-5-2-3-8(13)12-6-4-7(12)9(10)14/h7,11H,2-6H2,1H3,(H2,10,14)

- InChIKey: NWEFOZFGKSJTKX-UHFFFAOYSA-N

- SMILES: O=C(CCCNC)N1CCC1C(N)=O

計算された属性

- 精确分子量: 199.132076794g/mol

- 同位素质量: 199.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 5

- 複雑さ: 230

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -1.3

- トポロジー分子極性表面積: 75.4Ų

1-4-(methylamino)butanoylazetidine-2-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281426-100mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 100mg |

$930.0 | 2023-10-01 | ||

| Enamine | EN300-1281426-500mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 500mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1281426-5000mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 5000mg |

$3065.0 | 2023-10-01 | ||

| Enamine | EN300-1281426-1000mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 1000mg |

$1057.0 | 2023-10-01 | ||

| Enamine | EN300-1281426-10000mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 10000mg |

$4545.0 | 2023-10-01 | ||

| Enamine | EN300-1281426-2500mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 2500mg |

$2071.0 | 2023-10-01 | ||

| Enamine | EN300-1281426-1.0g |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1281426-50mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 50mg |

$888.0 | 2023-10-01 | ||

| Enamine | EN300-1281426-250mg |

1-[4-(methylamino)butanoyl]azetidine-2-carboxamide |

2171669-60-4 | 250mg |

$972.0 | 2023-10-01 |

1-4-(methylamino)butanoylazetidine-2-carboxamide 関連文献

-

1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

1-4-(methylamino)butanoylazetidine-2-carboxamideに関する追加情報

Comprehensive Overview of 1-4-(methylamino)butanoylazetidine-2-carboxamide (CAS No. 2171669-60-4)

The compound 1-4-(methylamino)butanoylazetidine-2-carboxamide (CAS No. 2171669-60-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an azetidine ring and a carboxamide functional group, makes it a promising candidate for drug development. Researchers are particularly interested in its potential applications in targeting enzyme inhibition and receptor modulation, which are critical areas in modern therapeutics.

One of the key reasons for the growing interest in 1-4-(methylamino)butanoylazetidine-2-carboxamide is its relevance to neurodegenerative diseases and metabolic disorders. Recent studies have explored its role in modulating protein-protein interactions, a hot topic in drug discovery. The compound's ability to interact with specific biological targets has led to its inclusion in high-throughput screening programs, aiming to identify novel treatments for conditions like Alzheimer's and diabetes.

From a synthetic chemistry perspective, 1-4-(methylamino)butanoylazetidine-2-carboxamide presents an intriguing challenge due to its stereochemistry and functional group compatibility. Chemists are investigating efficient synthetic routes to produce this compound with high purity and yield. The azetidine ring, in particular, is a focus due to its conformational rigidity, which can enhance binding affinity in drug candidates. This has sparked discussions in forums and publications about optimizing green chemistry approaches to its synthesis.

In the context of personalized medicine, 1-4-(methylamino)butanoylazetidine-2-carboxamide is being studied for its potential to serve as a biomarker or therapeutic agent tailored to individual patient profiles. This aligns with the current trend toward precision healthcare, where compounds with specific modes of action are highly valued. Its pharmacokinetic properties, such as bioavailability and metabolic stability, are also under scrutiny to ensure its suitability for clinical use.

The compound's name, 1-4-(methylamino)butanoylazetidine-2-carboxamide, may seem complex, but each component reflects its chemical architecture. The methylamino group contributes to its solubility and interaction potential, while the butanoyl chain offers flexibility in molecular design. These features are frequently searched by chemists and pharmacologists looking for structure-activity relationships (SAR) data to guide their research.

As the scientific community continues to explore 1-4-(methylamino)butanoylazetidine-2-carboxamide, its potential applications in cancer therapy and immune modulation are also being investigated. Preliminary data suggest it may influence cell signaling pathways, a topic of immense interest in oncology. This has led to collaborations between academic institutions and pharmaceutical companies to accelerate its development.

For those seeking detailed information on CAS No. 2171669-60-4, it is essential to consult peer-reviewed journals and patent databases, where its synthesis, characterization, and biological activity are documented. The compound's versatility and drug-like properties make it a standout subject in contemporary medicinal chemistry discussions.

2171669-60-4 (1-4-(methylamino)butanoylazetidine-2-carboxamide) Related Products

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 89185-48-8(2-phenylimidazo1,2-apyrimidin-3-amine)

- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)

- 118752-28-6(2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE)

- 2138050-11-8(4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)

- 1706449-72-0(N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine)

- 1785359-41-2(2-Bromo-6-fluoro-3-hydroxyphenylacetic acid)

- 2227731-40-8((3S)-3-hydroxy-3-(1-methylcyclohexyl)propanoic acid)

- 338748-60-0(2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate)

- 1344582-36-0((2S)-4-(4-bromo-2-methylphenyl)butan-2-amine)